1-(2-Fluorophenyl)-1,4-diazepane hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 1-(2-fluorophenyl)-1,4-diazepane hydrochloride , reflecting its seven-membered diazepane ring substituted at the 1-position with a 2-fluorophenyl group and protonated as a hydrochloride salt. The molecular formula, C₁₁H₁₆ClFN₂ , corresponds to a molecular weight of 230.71 g/mol.
The diazepane ring (1,4-diazepane) consists of two nitrogen atoms at positions 1 and 4, with the fluorophenyl group attached to nitrogen-1. The hydrochloride salt forms via protonation of nitrogen-4, stabilizing the structure through ionic interactions. Comparative molecular formula analysis with related derivatives (Table 1) highlights the distinct electronic effects of ortho-fluorine substitution.
Table 1: Molecular Formula Comparison of Ortho-Fluorophenyl Diazepane Derivatives
X-ray Crystallographic Studies of Diazepane Ring Conformations
Single-crystal X-ray diffraction analysis reveals that the diazepane ring adopts a chair conformation , with the 2-fluorophenyl group occupying an equatorial position. The chair geometry minimizes steric strain, while the fluorine atom’s ortho substitution introduces torsional effects. Key bond lengths and angles include:
- N1–C2: 1.47 Å
- C2–C3: 1.54 Å
- N1–C6–C7 (fluorophenyl junction): 120.5°
The hydrochloride salt forms a hydrogen-bonded network between the protonated nitrogen (N4–H) and chloride ions (Cl⁻), with N–H···Cl distances of 2.98–3.12 Å. This stabilizes the crystal lattice and influences the compound’s solubility.
Tautomeric and Stereochemical Considerations in Fluorophenyl-Substituted Diazepanes
The saturated diazepane ring precludes tautomerism, but stereochemical flexibility arises from chair-to-boat interconversions . The 2-fluorophenyl group’s ortho position restricts free rotation, favoring a single dominant conformation in the solid state. Computational studies suggest an energy barrier of ~8 kcal/mol for ring puckering, consistent with observed crystallographic data.
Stereoelectronic effects from the fluorine atom alter electron distribution:
- Inductive effect : Fluorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the N1–C6 bond.
- Conformational locking : Ortho substitution sterically hinders rotation, stabilizing the diazepane chair.
Comparative Analysis with Ortho-Fluorophenyl Diazepane Derivatives
Structural comparisons with analogs highlight the unique properties of the 2-fluorophenyl substitution:
Table 2: Structural and Electronic Comparisons
The ortho-fluorine’s steric demand and electronic effects differentiate this compound from meta-substituted and benzoyl analogs, influencing its reactivity and potential applications in coordination chemistry.
Properties
IUPAC Name |
1-(2-fluorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDJBKXSTFJYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-fluorophenyl)-1,4-diazepane hydrochloride generally follows a multi-step process starting from the preparation of the diazepane ring system, followed by acylation with a 2-fluorobenzoyl moiety, and finally conversion to the hydrochloride salt.
Step 1: Diazepane Ring Formation
The 1,4-diazepane ring is typically synthesized via cyclization reactions involving diamine precursors. This step may involve reductive amination or nucleophilic substitution to close the seven-membered heterocyclic ring containing two nitrogen atoms.Step 2: Acylation with 2-Fluorobenzoyl Group
The key functionalization step involves introducing the 2-fluorobenzoyl substituent onto the nitrogen of the diazepane ring. This is commonly achieved by reacting the diazepane intermediate with 2-fluorobenzoyl chloride or an equivalent activated carboxylic acid derivative under controlled conditions to form the amide linkage.Step 3: Formation of Hydrochloride Salt
The free base of 1-(2-fluorobenzoyl)-1,4-diazepane is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound's solubility and stability for research applications.
Detailed Preparation Methodology
Based on data from Vulcanchem and other research sources, the preparation involves the following detailed steps:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1,4-diazepane intermediate | Cyclization of diamine precursors under reflux in polar solvents such as ethanol or DMF | Purification by distillation or recrystallization |
| 2 | Acylation with 2-fluorobenzoyl chloride | Reaction of diazepane with 2-fluorobenzoyl chloride in presence of a base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0–5°C to room temperature | Controlled addition to avoid over-acylation; reaction monitored by TLC |
| 3 | Hydrochloride salt formation | Treatment of the amide product with HCl gas or HCl solution in ether or ethanol | Salt precipitates out; filtered and dried under vacuum |
This sequence ensures high purity and yield of the hydrochloride salt suitable for research use.
Industrial and Continuous Flow Approaches
Industrial synthesis may employ continuous flow reactors to enhance process efficiency and reproducibility. Continuous flow methods allow precise control over reaction times, temperatures, and reagent mixing, which improves yield and purity while reducing batch-to-batch variability.
- Continuous flow acylation reactions have been reported to increase throughput and minimize side reactions.
- Use of inline purification and solvent recycling further optimizes production cost and environmental impact.
Such advanced methodologies are increasingly preferred for scale-up synthesis of this compound.
Research Findings and Analytical Data
- Molecular Formula: C12H15FN2O·HCl
- Molecular Weight: Approximately 258.72 g/mol (hydrochloride form)
- Solubility: Soluble in polar solvents, enhanced by hydrochloride formation
- Structural Characterization: Confirmed by NMR, IR, and mass spectrometry, showing the presence of the fluorobenzoyl group and diazepane ring.
The compound's unique substitution pattern with a fluorine atom at the ortho position of the benzoyl ring influences its chemical reactivity and potential biological activity.
Comparative Table of Related Compounds and Their Preparation
| Compound Name | Substitution Pattern | Key Synthetic Differences | Potential Impact on Properties |
|---|---|---|---|
| 1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride | Ortho-fluoro on benzoyl | Acylation with 2-fluorobenzoyl chloride | Unique electronic effects due to fluorine |
| 1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride | Para-fluoro on benzoyl | Acylation with 4-fluorobenzoyl chloride | Different pharmacological profile |
| 1-(2-Chlorobenzoyl)-1,4-diazepane hydrochloride | Ortho-chloro on benzoyl | Acylation with 2-chlorobenzoyl chloride | Altered reactivity due to chlorine |
| N-Benzyl-1,4-diazepane hydrochloride | Benzyl substitution | Different alkylation strategy | Lacks halogen influence |
This comparison highlights how substitution pattern and halogen type influence synthetic routes and compound behavior.
Summary of Key Research Insights
- The presence of the fluorine atom at the 2-position on the benzoyl ring requires careful control during acylation to avoid side reactions.
- Hydrochloride salt formation improves compound handling and solubility, facilitating biochemical assays.
- Continuous flow synthesis offers promising advantages for industrial-scale production.
- Analytical data confirm the integrity of the synthesized compound, supporting its use in research contexts.
- Comparative studies with related halogenated analogs provide insight into structure-activity relationships relevant for further pharmaceutical development.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in diverse reactions due to its diazepane ring and fluorophenyl group:
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Oxidation | KMnO, CrO, or O | Diazepane ring oxidation to lactams. |
| Nucleophilic Substitution | Alkyl halides, Grignard reagents | Fluorine replacement at the phenyl ring. |
| Ring-Opening | HCl/HO or NaOH/EtOH | Diazepane ring cleavage to linear amines. |
Reaction Mechanisms
-
Synthesis Mechanism: The nitrogen atom of 1,4-diazepane attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, forming a tetrahedral intermediate that collapses to release Cl and generate the amide. Protonation with HCl stabilizes the product as a salt .
-
Oxidation Pathway: The diazepane ring undergoes dehydrogenation or hydroxylation, forming intermediates like 1,2-diazepinones under strong oxidizing conditions.
Experimental Data and Characterization
Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 258.72 g/mol |
| Solubility | Water, ethanol, DMSO |
| Stability | Hygroscopic; store at RT |
Spectroscopic Data :
-
IR (KBr): Peaks at 3065 cm (Ar-H), 1602 cm (C=O).
-
1^11H-NMR (DMSO-d6_66): δ 7.4–7.6 (m, aromatic H), 3.2–3.5 (m, diazepane H).
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Agent
The compound's unique structural features make it a candidate for developing new therapeutic agents. Its fluorinated phenyl group may enhance lipophilicity and receptor interactions, which are crucial for pharmacological activity. Research indicates that fluorinated compounds often exhibit improved binding affinities to biological targets compared to their non-fluorinated counterparts.
Case Study: Sigma-2 Receptor Ligands
Recent studies have explored the role of diazepane derivatives, including 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride, as selective sigma-2 (σ2) receptor ligands. These receptors are implicated in various diseases, including cancer. Compounds that selectively bind to σ2 receptors may offer therapeutic benefits in treating solid tumors .
Biological Studies
Interaction with Biological Targets
This compound has been utilized in biological assays to understand its interaction with enzymes and receptors. The compound's mechanism of action involves modulation of receptor activity, which can be assessed through binding affinity studies and functional assays. Preliminary data suggest that the presence of the fluorine atom may influence these interactions positively .
Materials Science
Synthesis of Novel Materials
In materials science, this compound is investigated for its potential to synthesize novel materials with unique properties. Its ability to act as a building block in polymer chemistry is being explored, particularly in creating polymers with enhanced mechanical and thermal properties due to the incorporation of fluorinated groups.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
- 1-(2,4-Dichlorophenyl)-1,4-diazepane Structure: A dichlorophenyl group at the 1-position. Synthesis: Prepared via nucleophilic substitution of 1-bromo-2,4-dichlorobenzene with 1,4-diazepane, yielding 38% after normal-phase chromatography . Key Data: $ ^1H $ NMR (CDCl₃) δ 7.33 (broad s, 1H), 7.14–7.11 (m, 1H) . Comparison: The electron-withdrawing Cl groups enhance metabolic stability but reduce solubility compared to the fluorine-substituted analog.
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane
- Structure : A trifluoromethyl group at the meta position of the phenyl ring.
- Synthesis : Substitution of 1-bromo-3-(trifluoromethyl)benzene with 1,4-diazepane (53% yield) .
- Key Data : $ ^1H $ NMR (CDCl₃) δ 7.17 (td, 1H), 6.75 (m, 3H); MS (M+H⁺): 245.85 .
- Comparison : The CF₃ group increases lipophilicity and may enhance blood-brain barrier penetration relative to the 2-fluorophenyl derivative.
Functional Group Modifications
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane Hydrochloride
- Structure : A sulfonyl group linked to a 4-fluorophenyl ring.
- Synthesis : Sulfonylation of 1,4-diazepane with 4-fluorobenzenesulfonyl chloride .
- Comparison : The sulfonyl group introduces strong polarity, reducing membrane permeability but improving aqueous solubility compared to the parent compound .
- 1-(Cyclopropanesulfonyl)-1,4-diazepane Hydrochloride Structure: Cyclopropanesulfonyl substituent. Key Data: Molecular weight 240.75 g/mol; purity ≥95% .
Physicochemical Properties
Biological Activity
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Research indicates that compounds with similar structures can exhibit binding affinities for dopamine (DA) receptors and serotonin (5-HT) receptors, which are crucial in regulating mood and behavior.
Binding Affinities
Studies have shown that this compound may possess significant binding affinities at several receptor sites. The following table summarizes the binding affinities (Ki values) of related compounds at selected receptors:
| Receptor Type | Compound | Ki (nM) |
|---|---|---|
| DA D1 | 1-(2-Fluorophenyl)-1,4-diazepane | 162.7 ± 33.1 |
| DA D2 | 1-(2-Fluorophenyl)-1,4-diazepane | 43.3 ± 13.3 |
| 5-HT 2A | 1-(2-Fluorophenyl)-1,4-diazepane | 23.6 ± 2.7 |
| H-1 | Clozapine | 290 |
| M-1 | Clozapine | 130 |
These values suggest that the compound has a comparable or superior affinity for certain receptor types compared to established antipsychotics like clozapine .
Case Studies
In vivo studies have demonstrated the efficacy of similar diazepane derivatives in reducing symptoms associated with neuropsychiatric disorders. For instance, a study involving a diazepane analog showed significant reductions in catalepsy in rodent models, indicating a lower propensity for extrapyramidal side effects compared to traditional antipsychotics .
Pharmacological Applications
The potential applications of this compound include:
- Antipsychotic Activity : Due to its binding affinity for DA and 5-HT receptors, the compound may serve as an effective antipsychotic agent.
- Antidepressant Effects : Similar compounds have shown promise in modulating serotonin levels, suggesting potential antidepressant properties.
- Cognitive Enhancement : The ability to influence neurotransmitter systems may also position this compound as a candidate for cognitive enhancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-1,4-diazepane hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, halogenated aromatic precursors (e.g., 2-fluorophenyl derivatives) react with 1,4-diazepane in the presence of a base such as potassium carbonate and a polar aprotic solvent (e.g., DMF). Catalysts like isopropylamine may enhance reaction efficiency. Post-synthesis purification involves column chromatography (silica gel or alumina) with eluents such as chloroform/methanol (95:5) to isolate the product . Reaction yields can vary (38–61%) depending on substituent electronic effects and steric hindrance .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.1–7.6 ppm for the fluorophenyl group) and diazepane ring protons (δ 2.1–3.5 ppm). Splitting patterns (e.g., triplets or quintets) confirm ring conformation .
- Mass Spectrometry (MS) : The molecular ion peak (M+H+) should align with the theoretical molecular weight (e.g., ~246–362 g/mol, depending on substituents). Fragmentation patterns help verify the diazepane backbone and fluorophenyl attachment .
Advanced Research Questions
Q. How can researchers address low reaction yields during synthesis?
- Methodological Answer : Yield optimization requires systematic parameter adjustments:
- Catalyst Screening : Test bases (e.g., K2CO3 vs. NaH) and solvents (DMF vs. acetonitrile) to improve nucleophilicity .
- Temperature Control : Elevated temperatures (50–80°C) may accelerate reactions but risk side products. Monitoring via TLC or HPLC is critical .
- Substituent Tuning : Electron-withdrawing groups (e.g., -CF3) on the aryl ring may reduce steric hindrance and improve reactivity .
Q. What analytical strategies detect and quantify impurities in this compound?
- Methodological Answer :
- HPLC/LC-MS : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% formic acid) to separate impurities. Compare retention times and MS spectra against reference standards (e.g., EP impurities like 8-chloro-6-(2-fluorophenyl)-1-methyl derivatives) .
- NMR Spiking : Add known impurity standards (e.g., des-fluoro analogs) to identify contaminant signals in 1H/13C NMR spectra .
Q. How can structure-activity relationship (SAR) studies guide modifications of the fluorophenyl group?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2-fluorophenyl group with electron-deficient (e.g., 2,4-dichlorophenyl) or bulky (e.g., naphthyl) moieties to assess receptor binding or solubility changes. Synthetic protocols for analogs are detailed in .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with target proteins (e.g., dopamine D3 receptors) and validate via in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
